molecular formula C17H22O4 B1261480 Platensic Acid

Platensic Acid

Cat. No.: B1261480
M. Wt: 290.4 g/mol
InChI Key: RQCNJFMDDXEKEP-ZMKNGNPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Platensic acid is a polycyclic cage attached to a 2-carboxyethyl side chain. It is isolated from Streptomyces platensis. It has a role as a metabolite. It is a cyclic ketone, a monocarboxylic acid, a cyclic ether and a polycyclic cage.

Scientific Research Applications

Isolation and Structure Analysis

  • Platensic acid, isolated as a free C-17 tetracyclic enoic acid from Streptomyces platensis, shows significant potential as a natural product antibiotic. Its structure, semisynthesis, and activity have been a subject of study, underscoring its potential in inhibiting fatty acid biosynthesis pathways in bacteria (Herath et al., 2008).

Synthetic Advances

  • The total synthesis of platensimycin, a potent inhibitor of fatty acid synthase, has been achieved, which is significant for treating metabolic disorders and bacterial infections. This process includes an improved assembly of the ketolide fragment, (-)-platensic acid, highlighting its role in developing therapeutic agents (Stanley T.‐C. Eey & M. J. Lear, 2014).

Convergent Synthesis Strategy

  • This compound has been a target molecule in the convergent synthesis of platensimycin and related natural products. This approach involves constructing a cage-like core and attaching various side chains, indicating its versatility in antibiotic synthesis (Nicolaou et al., 2009).

Biosynthetic Intermediates

  • This compound is identified as a potential biosynthetic intermediate of platensimycin, derived from the non-mevalonate MEP terpenoid pathway. This understanding aids in unraveling the biosynthesis of such complex natural products, essential for novel antibiotic development (Herath et al., 2007).

Analogues and Derivatives

  • The creation of platensimycin analogues, involving this compound, explores the molecular design and chemical synthesis for treating infectious diseases. This research underscores its structural flexibility and potential in generating effective antibiotics (Lin Qiu et al., 2017).

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoic acid

InChI

InChI=1S/C17H22O4/c1-15(5-4-13(19)20)12(18)3-6-17-8-10-7-11(14(15)17)21-16(10,2)9-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,20)/t10-,11+,14+,15-,16+,17+/m1/s1

InChI Key

RQCNJFMDDXEKEP-ZMKNGNPLSA-N

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)O)O2

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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